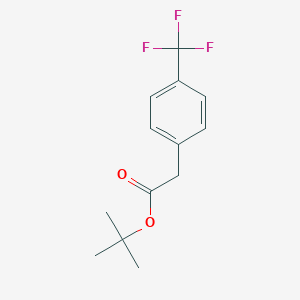
Methyl 4-iodooxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-iodooxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an iodine atom at the 4th position and a carboxylate group at the 5th position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-iodooxazole-5-carboxylate typically involves the iodination of oxazole derivatives. One common method includes the reaction of oxazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-iodooxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form oxazole-5-carboxylic acid derivatives.
Reduction Reactions: Reduction of the carboxylate group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Formation of 4-substituted oxazole derivatives.
Oxidation Reactions: Formation of oxazole-5-carboxylic acid.
Reduction Reactions: Formation of oxazole-5-methanol derivatives.
Scientific Research Applications
Methyl 4-iodooxazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of methyl 4-iodooxazole-5-carboxylate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the binding affinity to biological targets such as enzymes or receptors. The carboxylate group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-bromooxazole-5-carboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 4-chlorooxazole-5-carboxylate: Contains a chlorine atom at the 4th position.
Methyl 4-fluorooxazole-5-carboxylate: Features a fluorine atom at the 4th position.
Uniqueness: Methyl 4-iodooxazole-5-carboxylate is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can result in distinct biological activities and reactivity patterns, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C5H4INO3 |
|---|---|
Molecular Weight |
252.99 g/mol |
IUPAC Name |
methyl 4-iodo-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C5H4INO3/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3 |
InChI Key |
DKADPLPTYXDPGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CO1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


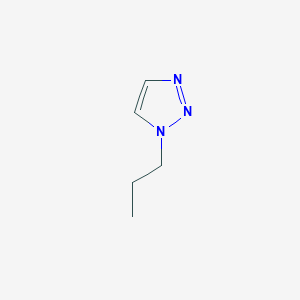
![Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B13011467.png)
![6,6-Difluoro-2-azaspiro[3.4]octane](/img/structure/B13011474.png)
![3-(tert-Butyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13011485.png)
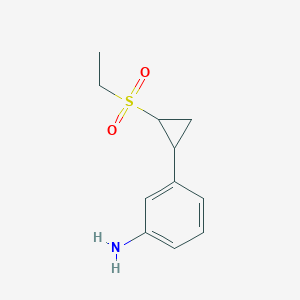


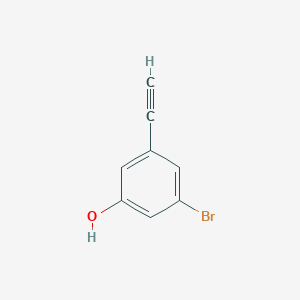

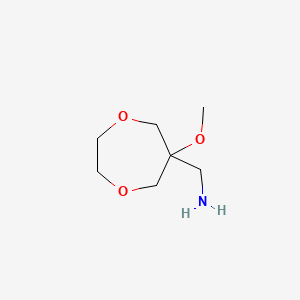
![7-bromo-N-ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011540.png)

![Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13011549.png)
